molecular formula C7H6FNO B8813713 3-Amino-2-fluorobenzaldehyde CAS No. 873697-69-9

3-Amino-2-fluorobenzaldehyde

Cat. No.: B8813713
CAS No.: 873697-69-9
M. Wt: 139.13 g/mol
InChI Key: IQICCYBHVPARCV-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring an amino (-NH₂) group at the 3-position and a fluorine atom at the 2-position of the aromatic ring. This compound combines the electron-withdrawing effects of fluorine with the electron-donating properties of the amino group, creating unique reactivity and solubility profiles.

Properties

CAS No.

873697-69-9

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

3-amino-2-fluorobenzaldehyde

InChI

InChI=1S/C7H6FNO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H,9H2

InChI Key

IQICCYBHVPARCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Substituents on the benzaldehyde ring significantly influence chemical behavior. Below is a comparative analysis:

Compound Substituents Key Properties Applications
3-Amino-2-fluorobenzaldehyde -NH₂ (3), -F (2) High polarity due to -NH₂; moderate reactivity (F is EWG, -NH₂ is EDG) Drug intermediates, ligand synthesis
3-Bromobenzaldehyde -Br (3) High density (Br is heavy atom); reactive in nucleophilic substitutions Organic synthesis, cross-coupling reactions
4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic acid -CF₃, diazirine Photoreactive (diazirine); hydrophobic (CF₃) Photoaffinity labeling, proteomics
  • Fluorine vs. Bromine : Fluorine’s electronegativity deactivates the ring, directing electrophilic substitutions meta/para, while bromine’s bulkiness and polarizability enhance halogen-bonding interactions .
  • Amino Group Impact: The -NH₂ group in this compound increases solubility in polar solvents (via hydrogen bonding) and may enhance bioactivity compared to non-amino analogs .

Research Findings and Trends

  • Synthetic Utility: The amino-fluoro combination in this compound enables diverse functionalization, such as Schiff base formation or palladium-catalyzed couplings, which are less feasible in brominated analogs due to competing elimination reactions.
  • Emerging Applications : Fluorinated benzaldehydes are gaining traction in PET radiopharmaceuticals and covalent inhibitor design, leveraging fluorine’s isotopic properties and strong C-F bonds .

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